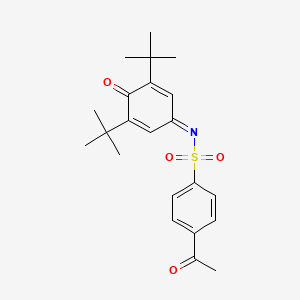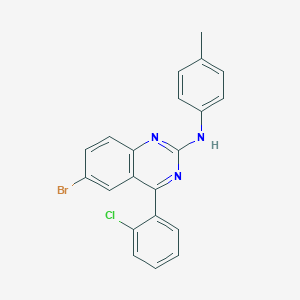![molecular formula C21H26N4O2 B11678639 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678639.png)
2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、ベンジル基で置換されたピペラジン環とアセトヒドラジド部分を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、以下の手順を含みます。
ピペラジン誘導体の形成: 最初のステップでは、ピペラジンとベンジルクロリドを反応させて4-ベンジルピペラジンを形成します。
アセトヒドラジド部分の形成: 次のステップでは、適切な条件下で4-ベンジルピペラジンとアセトヒドラジドを反応させて目的の生成物を形成します。
縮合反応: 最後のステップでは、中間体を4-メトキシベンズアルデヒドと縮合させて最終生成物を形成します。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Formation of the Acetohydrazide Moiety: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under suitable conditions to form the desired product.
Condensation Reaction: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、適切な条件下で酸化して対応する酸化生成物を形成することができます。
還元: 還元反応は、化合物に存在する官能基を変更するために実行することができます。
置換: この化合物は、特にピペラジン環とベンジル基で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用することができます。
主要生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元は化合物の還元形態を生成する可能性があります。
4. 科学研究への応用
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな病気の潜在的な治療薬として調査されています。
産業: この化合物は、新しい材料や化学プロセスの開発に使用できます。
科学的研究の応用
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、体内の特定の分子標的との相互作用を含みます。これらの標的には、病気の過程に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的とその関与する経路の調節によって媒介されます。
類似化合物との比較
類似化合物
- 4-ベンジルピペラジン-1-yl) (2- (4-メチルピペリジン-1-yl)benzo[d]thiazol-6-yl)methanone
- 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile
独自性
2-(4-ベンジルピペラジン-1-YL)-N'-[(Z)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、その特定の構造的特徴により、独特の化学的および生物学的特性を付与されるため、独特です。
特性
分子式 |
C21H26N4O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15- |
InChIキー |
QQIVBXRWKHVREW-JCMHNJIXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11678557.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678573.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678581.png)

![N'-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678593.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678595.png)
![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678602.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678604.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11678621.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678641.png)
